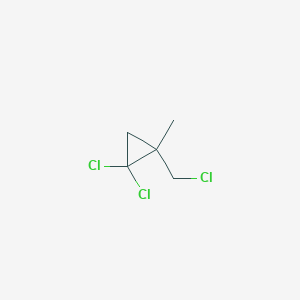
2-Methyl-1,4-dioxane
描述
2-Methyl-1,4-dioxane is an organic compound with the molecular formula C5H10O2. It is a derivative of 1,4-dioxane, where a methyl group replaces one of the hydrogen atoms. This compound is a colorless liquid with a faint, sweet odor. It is used in various industrial applications due to its solvent properties and chemical stability.
准备方法
Synthetic Routes and Reaction Conditions: 2-Methyl-1,4-dioxane can be synthesized through several methods. One common approach involves the reaction of ethylene glycol with 1,2-dibromoethane in the presence of a base. Another method includes the dimerization of ethylene oxide over catalysts such as sodium hydrogen sulfate, silicon tetrafluoride, or trifluoroborane .
Industrial Production Methods: Industrial production of this compound typically involves the continuous dehydration of ethylene glycol or polyethylene glycol in the presence of a sulfuric acid catalyst . This method is favored due to its efficiency and scalability.
化学反应分析
Types of Reactions: 2-Methyl-1,4-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution. It readily forms peroxides upon exposure to air, which can be highly explosive and unstable .
Common Reagents and Conditions:
Oxidation: Reactions with oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can lead to the formation of carboxylic acids.
Reduction: Lithium aluminum hydride (LiAlH4) can reduce this compound to its corresponding alcohols.
Substitution: Reactions with halogens (e.g., chlorine, bromine) in the presence of Lewis acids can produce halogenated derivatives.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and halogenated compounds, depending on the specific reagents and conditions used.
科学研究应用
2-Methyl-1,4-dioxane has several applications in scientific research:
Biology: It serves as a solvent for dehydrating tissue and preparing slides for microscopy.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of polymers, lubricants, and as a stabilizer for chlorinated solvents.
作用机制
The mechanism of action of 2-Methyl-1,4-dioxane involves its ability to form coordination polymers by linking metal centers. This property is utilized in driving the Schlenk equilibrium, allowing the synthesis of dialkyl magnesium compounds . Additionally, it can form insoluble complexes with aluminum chloride, deactivating the catalyst and preventing unwanted reactions .
相似化合物的比较
1,4-Dioxane: A parent compound with similar solvent properties but lacks the methyl group.
2-Methyl-1,3-dioxolane: Another methylated dioxane derivative with different ring positions for the oxygen atoms.
Tetrahydrofuran (THF): A related ether with a five-membered ring structure.
Uniqueness: 2-Methyl-1,4-dioxane is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metals and its solvent capabilities make it valuable in various industrial and research applications.
属性
IUPAC Name |
2-methyl-1,4-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5-4-6-2-3-7-5/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTCJFCIQKNFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544663 | |
| Record name | 2-Methyl-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16279-34-8 | |
| Record name | 2-Methyl-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide](/img/structure/B3048179.png)




![2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]acetonitrile](/img/structure/B3048188.png)








